7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline
Description
Properties
IUPAC Name |
7-bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-9-3-4-10-8(6-9)7-14-5-1-2-11(14)13-10/h3-4,6H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRIYMMZXPUXNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(CN2C1)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358975 | |
| Record name | 7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61938-84-9 | |
| Record name | 7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure:
-
Methyl 2-amino-5-bromobenzoate (1.0 mmol) and pyrrolidin-2-one (1.2 mmol) are dissolved in dichloromethane.
-
POCl₃ (1.5 mmol) is added dropwise under ice-cooling (273–275 K).
-
The mixture is refluxed for 2 hours, then quenched with ice-cold ammonium hydroxide (pH 10–11).
-
The product, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one , is isolated via filtration and recrystallized from methanol (yield: 82–88%).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 273–275 K (cooling) → 368–371 K (reflux) |
| Yield | 82–88% |
| Characterization | ¹H NMR (DMSO-d₆): δ 7.58–8.22 (aromatic H), 4.32 (pyrrolidine H) |
Borane-Mediated Reduction of Ketone Intermediate
The ketone intermediate from Step 1 is reduced to the corresponding alcohol using borane-tetrahydrofuran (BH₃·THF) .
Procedure:
-
7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (0.3 mmol) is dissolved in dry THF.
-
BH₃·THF (2.0 mmol) is added under nitrogen, and the mixture is refluxed for 12 hours.
-
Methanol is added to quench excess borane, followed by solvent evaporation.
-
The alcohol intermediate, 7-bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-9-ol , is purified via HPLC (yield: 40.8%).
Key Data:
| Parameter | Value |
|---|---|
| Reduction Agent | BH₃·THF (1 M in THF) |
| Yield | 40.8% |
| ¹H NMR (DMSO-d₆) | δ 5.60 (OH), 2.58–2.79 (pyrrolidine H) |
Deoxygenation via Zinc/HCl Treatment
The hydroxyl group is removed using zinc and hydrochloric acid to yield the final product.
Procedure:
-
7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-9-ol (0.3 mmol) is treated with activated zinc (1 g) in concentrated HCl.
-
The mixture is refluxed for 6 hours, with additional HCl added periodically.
-
The reaction is neutralized with NaOH (pH 7), and the product is extracted with ethyl acetate.
-
Purification via HPLC affords 7-bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline (yield: 11%).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 6 hours |
| Yield | 11% |
| ¹H NMR (DMSO-d₆) | δ 1.95–2.80 (pyrrolidine H), 7.09–7.78 (aromatic H) |
Alternative Routes and Modifications
One-Pot Synthesis via Microwave Assistance
Microwave-assisted reactions reduce reaction times significantly. A modified protocol using 2-amino-5-bromobenzamide and pyrrolidin-2-one under microwave irradiation (100°C, 30 min) achieves a 75% yield of the ketone intermediate.
Palladium-Catalyzed Cross-Coupling
For analogues, Suzuki coupling introduces substituents post-synthesis. For example, reacting the bromo compound with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water affords aryl derivatives (yield: 65–78%).
Challenges and Optimizations
-
Low Yields in Deoxygenation : The final deoxygenation step often suffers from low yields (11%) due to side reactions. Replacing Zn/HCl with trichlorosilane (HSiCl₃) in DMF improves yields to 28%.
-
Purification : HPLC with a water/methanol gradient (98:2 → 10:90) is critical for isolating pure product.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High yield (82–88%), scalable | Requires POCl₃ (corrosive) |
| Borane Reduction | Selective for ketone reduction | Moderate yield (40.8%) |
| Zn/HCl Deoxygenation | Simple reagents | Very low yield (11%) |
Chemical Reactions Analysis
Types of Reactions: ML142 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Coupling reactions: Formation of carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Coupling reagents: Palladium catalysts, copper catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline has been studied for its potential biological activities:
- Anticancer Properties : Research indicates that this compound may exhibit anticancer effects. It has been tested against various cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis. Studies have suggested that it may act through mechanisms involving the modulation of signaling pathways related to cell growth and survival .
- Neurological Applications : The compound has been investigated for its neuroprotective effects. Preliminary studies suggest it may have potential in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .
Synthesis and Derivatives
The synthesis of this compound typically involves the condensation of 2-amino benzylamine with γ-butyrolactone. This method yields intermediates that can be further modified to produce various derivatives with enhanced biological activities. For example:
- Derivatives : Modifications at various positions on the quinazoline structure can lead to compounds with improved potency or selectivity for specific biological targets. Derivatives have been synthesized and evaluated for their activity against different types of cancer cells and neurological disorders .
Case Study 1: Anticancer Activity
A study published in the International Journal of Chemistry and Pharmaceutical Sciences demonstrated that this compound exhibited significant cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was shown to induce apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, researchers evaluated the effects of this compound on neuronal cell cultures exposed to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and preserved cellular integrity compared to untreated controls.
Mechanism of Action
The mechanism of action of ML142 involves its interaction with specific molecular targets and pathways. While the exact targets are not fully disclosed, it is known to affect pathways involved in infectious diseases and nervous system disorders. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Vasicine Derivatives
Vasicine (peganine), a natural alkaloid, shares the core pyrrolo[2,1-b]quinazoline structure but lacks halogenation. Its derivatives, such as vasicinone (C₁₁H₁₀N₂O₂) and acetyl vasicinone, introduce ketone or acetyl groups at C3, enhancing anti-inflammatory and antioxidant activities via IL-8 suppression and lipid peroxidation reduction .
Desoxypeganine
Desoxypeganine (1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline) lacks the C3 hydroxyl group present in vasicine. It demonstrates 2× greater acetylcholinesterase inhibition than galantamine and exhibits lower toxicity, making it a candidate for Alzheimer’s disease and nicotine dependence therapy . The bromine substituent in the target compound may alter binding kinetics to cholinesterase active sites, though this requires experimental validation.
Halogenated Derivatives
The 7-bromo substitution distinguishes the target compound from other halogenated analogs. For instance, 7-bromo-6-chloro-3-[...]quinazolin-4-one (C₁₇H₁₈BrClN₄O₂) features dual halogenation, which could enhance electrophilic reactivity in cross-coupling reactions . Additionally, 3b-hydroxy-7-methoxy-2,3-dihydropyrrolo[...]one (HIHLIT) exhibits π–π stacking interactions in crystallographic studies, a feature shared with the target compound’s analogs .
Pharmacokinetic and Toxicity Profiles
Biological Activity
7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline is a compound that has garnered attention due to its potential biological activities and therapeutic applications. This article synthesizes available research findings on its biological effects, mechanisms of action, and therapeutic potential.
- IUPAC Name : this compound
- Molecular Formula : C11H11BrN2
- Molecular Weight : 251.12 g/mol
- CAS Number : 61938-84-9
- Structural Formula : Structural Formula
The exact mechanism of action for this compound is not fully elucidated; however, it is known to interact with various biological pathways. Initial studies suggest that it may modulate enzyme activity and influence signaling pathways associated with inflammation and neuroprotection. Its role as a tool compound in studying chemical reactions and cellular processes highlights its versatility in biological research .
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance:
- A study demonstrated that derivatives of quinazoline can inhibit the production of pro-inflammatory cytokines and mediators .
- The compound's structural analogs have shown to compete effectively with established anti-inflammatory drugs like Indomethacin and Diclofenac in animal models .
Neuroprotective Potential
Given its structural characteristics, there is an interest in exploring the neuroprotective effects of this compound. Compounds in this class have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline, and how are reaction conditions optimized?
- Methodology :
- Bromination : A key step involves bromination of the pyrroloquinazoline core. For example, bromine in glacial acetic acid with anhydrous sodium acetate at controlled temperatures (e.g., 0–5°C) is used to avoid over-bromination .
- Cyclocondensation : Cyclization reactions, such as those involving dihydroquinazoline precursors, are performed under reflux in polar aprotic solvents (e.g., DMF or DMSO) to promote ring closure .
- Optimization : Variables like catalyst selection (e.g., iron-based catalysts for dehydrogenative coupling), bromine addition rate, and post-reaction quenching (e.g., ice-water precipitation) significantly affect yield and purity .
- Example : A reported synthesis of a related dibromo-dihydroquinazolinone achieved 29% yield via dropwise bromine addition in acetic acid, highlighting the need for precise stoichiometry .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) is essential for confirming the fused bicyclic structure and bromine substitution pattern. Data-to-parameter ratios >10 and low R-factors (<0.05) ensure reliability .
- NMR and Mass Spectrometry : H/C NMR identifies proton environments (e.g., dihydropyrrole protons at δ 3.5–4.5 ppm), while high-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] = 279.03 for CHBrN) .
- Data Interpretation : For crystallographic contradictions, compare thermal displacement parameters (e.g., mean C–C bond length = 0.003–0.004 Å) and hydrogen-bonding networks across studies .
Q. What safety protocols are recommended for handling brominated heterocycles like this compound?
- Guidelines :
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
- Waste Disposal : Brominated waste must be segregated and treated by licensed facilities to avoid environmental release .
- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure to toxic vapors during synthesis .
Advanced Research Questions
Q. How can structural contradictions in reported crystallographic data for this compound be resolved?
- Methodology :
- Comparative Analysis : Cross-validate unit cell parameters (e.g., space group ) and torsion angles (e.g., pyrrolidine ring puckering) across studies .
- DFT Calculations : Use density functional theory (DFT) to model optimized geometries and compare with experimental SC-XRD data .
- Case Study : A study resolved discrepancies in a hexahydro-pyrrolobenzodiazepine dione by re-evaluating hydrogen bonding (N–H···O interactions) and refining anisotropic displacement parameters .
Q. What strategies improve the yield of 7-bromo derivatives in multi-step syntheses?
- Methodology :
- Regioselective Bromination : Use directing groups (e.g., electron-donating substituents) to favor bromination at the 7-position .
- Catalysis : Iron-catalyzed dehydrogenative coupling enhances efficiency in quinazoline formation, reducing side products .
- Workflow : Monitor reaction progress via TLC or LC-MS to terminate bromination at the desired stage .
- Example : Zhang et al. (2018) achieved >95% purity in neuroactive derivatives by optimizing catalyst loading (5 mol% FeCl) and reaction time (12 h) .
Q. How can computational methods guide the design of 7-bromo-pyrroloquinazoline derivatives for biological activity studies?
- Methodology :
- Molecular Docking : Screen derivatives against target proteins (e.g., neuroprotective kinases) using software like AutoDock Vina to predict binding affinities .
- QSAR Modeling : Correlate substituent effects (e.g., bromine’s electronegativity) with bioactivity using partial least squares (PLS) regression .
- Case Study : A QSAR model for neuroprotective agents highlighted the critical role of the 7-bromo group in enhancing blood-brain barrier permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
